molecular formula C10H7N3O6S B11091282 Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate

Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate

Cat. No.: B11091282
M. Wt: 297.25 g/mol
InChI Key: VMCBRTNAZPPDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H7N3O6S It is characterized by the presence of a cyano group, two nitro groups, and a sulfanyl group attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate typically involves the reaction of 2-cyano-3,5-dinitrobenzenethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and cyano groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • Methyl [(2-cyano-4,6-dinitrophenyl)sulfanyl]acetate
  • Ethyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate
  • Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]propionate

Comparison: Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H7N3O6S

Molecular Weight

297.25 g/mol

IUPAC Name

methyl 2-(2-cyano-3,5-dinitrophenyl)sulfanylacetate

InChI

InChI=1S/C10H7N3O6S/c1-19-10(14)5-20-9-3-6(12(15)16)2-8(13(17)18)7(9)4-11/h2-3H,5H2,1H3

InChI Key

VMCBRTNAZPPDBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.